(3-(2-(dimethylamino)ethyl)-1-(hydroxymethyl)-1H-indol-5-yl)-N-methylmethanesulfonamide
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Overview
Description
Scientific Research Applications
1. Molecular Structure and Pharmacodynamics
Sumatriptan, chemically known as {3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide, has been extensively studied for its molecular geometry. Research by Ravikumar, Sridhar, and Krishnan (2006) highlights its similarities with sumatriptan succinate, noting differences in side-chain orientations. This study provides insight into the drug's pharmacodynamics by analyzing intermolecular hydrogen bonds (Ravikumar, Sridhar, & Krishnan, 2006).
2. Chemical Synthesis Processes
In the realm of chemical synthesis, sumatriptan has been a focus for developing new methods. For instance, Sobenina et al. (2010) explored the hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles to achieve amino derivatives of indole, a key step in synthesizing sumatriptan and similar compounds (Sobenina et al., 2010). Similarly, Jakše et al. (2004) delved into synthesizing indole derivatives with N,N-dimethylenaminones, contributing to the broader understanding of indole-based drug synthesis (Jakše, Svete, Stanovnik, & Golobič, 2004).
3. Antiviral Research
Sumatriptan's derivatives have also been studied for their antiviral properties. Ivashchenko et al. (2014) investigated a derivative's solubility, stability, and efficacy in the treatment of influenza A virus in mice, revealing promising pharmacological properties (Ivashchenko et al., 2014). Another study by Ivashchenko et al. (2014) synthesized various derivatives and assessed their antiviral activity against influenza A, BVDV, and HCV, highlighting the compound's potential in antiviral therapy (Ivashchenko et al., 2014).
4. Bioconjugation and Polymer Chemistry
The compound's utility extends to bioconjugation and polymer chemistry. Totaro et al. (2016) examined the EDC/N-hydroxysulfosuccinimide-mediated bioconjugations on carboxylated peptides, a process relevant for medical research and drug development (Totaro, Liao, Bhattacharya, Finneman, Sperry, Massa, Thorn, Ho, & Pentelute, 2016). Ros et al. (2018) investigated the hydrolytic stabilities of polycations based on 2-(dimethylamino)ethyl acrylate, crucial for applications in biomaterials and wastewater treatment (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).
Biochemical Analysis
Biochemical Properties
N-Hydroxymethyl Sumatriptan interacts with various biomolecules in biochemical reactions. It is synthesized as a potential impurity of Sumatriptan . The purity of N-Hydroxymethyl Sumatriptan has been confirmed using High-Performance Liquid Chromatography (HPLC), and its structure has been identified using Mass Spectrometry (MS) and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy .
Cellular Effects
Sumatriptan, the parent compound, is known to selectively bind to and activate serotonin receptors in the central nervous system . This action helps in narrowing blood vessels in the head, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other migraine symptoms .
Molecular Mechanism
Sumatriptan, the parent compound, is known to act as a 5-HT receptor (type’s 5-HT1D and 5-HT1B) agonist . It selectively binds to and activates serotonin receptors in the central nervous system .
Metabolic Pathways
Sumatriptan, the parent compound, is known to be metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) and not by cytochrome P450 (CYP)-mediated demethylation .
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)indol-5-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFXXOGYYGFSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797905-62-4 |
Source
|
Record name | 1797905-62-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of N-Hydroxymethyl Sumatriptan in the context of Sumatriptan drug manufacturing?
A1: N-Hydroxymethyl Sumatriptan is identified as Impurity C of Sumatriptan, a drug used to treat migraine headaches []. Understanding the formation and potential presence of this impurity during Sumatriptan synthesis is crucial for ensuring drug purity and quality control in the pharmaceutical industry.
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